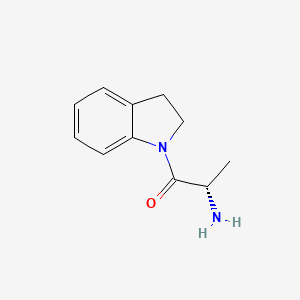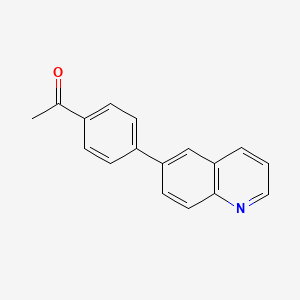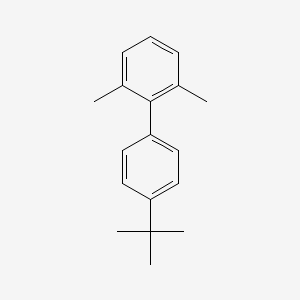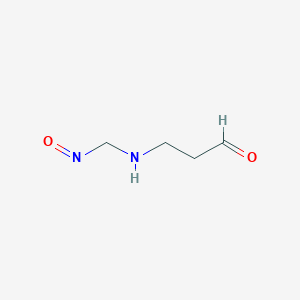
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents and DNA intercalators. This compound features a piperidine ring attached to the acridine moiety via a propyl linker, which may influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-(piperidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone moiety to acridine.
Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to acridine derivatives.
Substitution: Formation of various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and induce apoptosis in cancer cells.
Wirkmechanismus
The primary mechanism of action for 10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one involves DNA intercalation. The acridine moiety inserts between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness
10-(3-(Piperidin-1-yl)propyl)acridin-9(10H)-one is unique due to its specific structure, which combines the acridine moiety with a piperidine ring via a propyl linker. This structural feature may enhance its DNA intercalation ability and potentially improve its anticancer efficacy compared to other acridine derivatives .
Eigenschaften
Molekularformel |
C21H24N2O |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
10-(3-piperidin-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C21H24N2O/c24-21-17-9-2-4-11-19(17)23(20-12-5-3-10-18(20)21)16-8-15-22-13-6-1-7-14-22/h2-5,9-12H,1,6-8,13-16H2 |
InChI-Schlüssel |
LNJKHLQGUKNPCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)
![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)

